6-Fluoro-2-(oxiran-2-yl)chroman

Stereochemistry X-ray Crystallography Absolute Configuration

Ensure your Nebivolol impurity profiling and synthesis meet regulatory standards with our high-purity 6-Fluoro-2-(oxiran-2-yl)chroman. As the designated USP Related Compound D, its precise stereochemistry (confirmed by X-ray crystallography) is critical for accurate analytical method validation. Substitution risks uncontrolled chromatographic variability and regulatory rejection. Ideal for ANDA/QC applications and as a key chiral building block in patented routes. Order now for reliable, batch-to-batch consistency.

Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.2
CAS No. 197706-51-7
Cat. No. B1141292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(oxiran-2-yl)chroman
CAS197706-51-7
Synonyms[S-(R*,S*)]-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran; _x000B_(2R)-2-((2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)oxirane; _x000B_(2S)​-6-Fluoro-​3,​4-​dihydro-​2-​[(2R)​-​2-​oxiranyl]​-​2H-​1-​benzopyran
Molecular FormulaC₁₁H₁₁FO₂
Molecular Weight194.2
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)F)OC1C3CO3
InChIInChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-(oxiran-2-yl)chroman (CAS 197706-51-7): A Stereochemically Defined Epoxide Intermediate for Nebivolol Synthesis and Quality Control


6-Fluoro-2-(oxiran-2-yl)chroman (CAS 197706-51-7) is a chiral epoxide derivative featuring a chroman core substituted with a fluorine atom at the 6-position and an oxirane ring at the 2-position [1]. This compound exists as four stereoisomers due to the presence of two stereocenters, and its absolute configuration has been unambiguously established via X-ray crystallography [2]. It is widely recognized as Nebivolol Related Compound D and is a key intermediate in the synthesis of the β1-selective adrenergic blocker nebivolol .

Why 6-Fluoro-2-(oxiran-2-yl)chroman Cannot Be Replaced by a Generic Epoxide: Stereochemical and Regulatory Imperatives


Generic substitution of 6-Fluoro-2-(oxiran-2-yl)chroman with a non-fluorinated or differently substituted epoxide is scientifically and regulatorily unsound. The fluorine atom at the 6-position is not a passive spectator; its presence is integral to the downstream biological activity and physicochemical properties of nebivolol and its intermediates [1]. More critically, the compound's value in analytical and quality control applications derives from its precise stereochemical identity. As a USP Reference Standard designated as Nebivolol Related Compound D, this specific diastereomer (or defined mixture) serves as an authoritative benchmark for impurity profiling and method validation . Substituting it with a related epoxide—even one bearing the same core structure—introduces uncontrolled stereochemical and chromatographic variability, compromising the accuracy, reliability, and regulatory acceptance of analytical data.

Quantitative Differentiation Evidence for 6-Fluoro-2-(oxiran-2-yl)chroman: Stereochemistry, Compendial Status, and Structural Uniqueness


Absolute Configuration Established by X-ray Crystallography: Differentiating Four Stereoisomers

6-Fluoro-2-(oxiran-2-yl)chroman exists as four stereoisomers due to the chiral centers at C2 of the chroman ring and C2' of the oxirane ring. The absolute configuration of each stereoisomer—specifically (R,S), (R,R), (S,R), and (S,S)—has been unambiguously determined via single-crystal X-ray diffraction analysis [1]. This level of structural precision is not available for many related epoxide intermediates and is essential for establishing identity in pharmaceutical applications. In contrast, simpler analogs like 2-(oxiran-2-yl)chroman lack the fluorine substituent, resulting in a different stereochemical landscape and physicochemical properties that preclude direct substitution.

Stereochemistry X-ray Crystallography Absolute Configuration

USP Reference Standard Designation: Regulatory Traceability and Purity Benchmarking

The target compound is officially designated as Nebivolol Related Compound D by the United States Pharmacopeia (USP) and is provided as a pharmaceutical primary standard . This compendial recognition is a critical differentiator; it confirms that this specific stereoisomer (or stereoisomer mixture) is the authoritative reference material for identifying and quantifying this impurity in nebivolol drug substances and products. While related compounds such as Nebivolol Related Compound C (CAS 876514-31-7) are also USP standards, they represent a different diastereomer ((RS)-6-Fluoro-2-[(RS)-oxiran-2-yl]chroman) and cannot be interchanged due to distinct chromatographic retention times and analytical performance characteristics .

Analytical Method Validation Impurity Profiling Pharmaceutical Quality Control

Key Intermediate in Nebivolol Synthesis: A Defined Role in an Industrial Process

Patents disclose that 6-fluoro-2-(oxiran-2-yl)chroman is a critical intermediate in the synthesis of nebivolol, a cardioselective β1-adrenergic blocker [1]. The epoxide ring serves as a reactive handle for subsequent ring-opening reactions that install the amino alcohol moieties of the final drug. This specific epoxide intermediate, with the fluorine atom already positioned, streamlines the synthetic route. In contrast, non-fluorinated epoxide intermediates would require a later-stage fluorination step, which can be challenging, low-yielding, and introduce new impurities. The patented processes specifically claim the use of 6-fluoro-2-(oxiran-2-yl)chromans of formula I, underscoring its irreplaceable role in the most efficient routes to nebivolol [1].

Synthetic Route Scouting Process Development Nebivolol

Storage and Stability: Defined Cryogenic Requirement as a Quality Indicator

The USP reference standard for 6-Fluoro-2-(oxiran-2-yl)chroman (Nebivolol Related Compound D) specifies a storage temperature of −20°C . This controlled storage requirement is indicative of the epoxide's inherent reactivity and potential for degradation via ring-opening or polymerization under ambient conditions. In contrast, many non-compendial sources may not provide this level of stability guidance or may supply the compound without appropriate temperature control, leading to unknown degradation and variable purity upon receipt. The explicit storage specification provides a quantitative benchmark for handling and ensures the integrity of the material for critical analytical applications.

Stability Storage Conditions Pharmaceutical Standards

Optimal Applications for 6-Fluoro-2-(oxiran-2-yl)chroman Based on Quantitative Evidence


Pharmaceutical Quality Control: Impurity Profiling and Method Validation for Nebivolol

As a USP Reference Standard, this compound is the authoritative benchmark for identifying and quantifying the Related Compound D impurity in nebivolol drug substances and products. It is essential for system suitability testing, relative response factor determination, and method validation under regulatory guidelines (e.g., ICH Q2(R1)). Its use ensures accurate and reproducible chromatographic results, which are critical for batch release and stability studies .

Process Development: Synthesis of Nebivolol and Related Analogues

This epoxide intermediate is a key building block in patented synthetic routes to nebivolol [1]. Its well-defined stereochemistry and reactivity enable controlled ring-opening reactions to construct the amino alcohol core. The compound is suitable for process chemistry research aimed at optimizing yield, purity, and stereocontrol, as well as for the synthesis of nebivolol metabolites and derivatives for pharmacological studies.

Structural Biology and Computational Chemistry: Stereochemical Benchmarking

The crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, with R[F^2 > 2σ(F^2)] = 0.032, provides a high-resolution, experimentally validated 3D model of this stereoisomer [2]. This structure serves as an input for computational docking studies, pharmacophore modeling, and molecular dynamics simulations aimed at understanding the interactions of nebivolol and related ligands with β1-adrenergic receptors. It also provides a reference for conformational analysis of related chroman derivatives.

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